4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride
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Overview
Description
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 and a molecular weight of 175.66 g/mol . It is a diazirine-containing compound, which is often used in photoreactive labeling and cross-linking studies due to its ability to form covalent bonds with nearby molecules upon exposure to UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride typically involves the following steps:
Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Attachment to the piperidine ring: The diazirine ring is then attached to a piperidine ring through a series of chemical reactions, often involving nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride undergoes several types of chemical reactions, including:
Photoreactive cross-linking: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate that can covalently bond with nearby molecules.
Nucleophilic substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
UV light: Used to activate the diazirine ring for cross-linking reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Major Products
Cross-linked products: Formed when the activated diazirine ring covalently bonds with nearby molecules.
Substituted piperidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, effectively “freezing” molecular interactions in place for further study . The molecular targets and pathways involved depend on the specific molecules present in the reaction environment .
Comparison with Similar Compounds
Similar Compounds
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride: Similar in structure but contains a trifluoromethyl group instead of a methyl group.
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)methylpiperidine hydrochloride: Another similar compound with a trifluoromethyl group and a methyl group attached to the piperidine ring.
Uniqueness
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine and piperidine structure, which allows for precise photoreactive labeling and cross-linking studies. Its methyl group provides distinct reactivity compared to similar compounds with trifluoromethyl groups .
Properties
IUPAC Name |
4-(3-methyldiazirin-3-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWUYPWMWMVOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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